molecular formula C19H17N3O2S B4535585 N-(3-CYANO-5-METHYL-4-PHENYLTHIOPHEN-2-YL)-3-ETHYL-5-METHYL-12-OXAZOLE-4-CARBOXAMIDE

N-(3-CYANO-5-METHYL-4-PHENYLTHIOPHEN-2-YL)-3-ETHYL-5-METHYL-12-OXAZOLE-4-CARBOXAMIDE

Cat. No.: B4535585
M. Wt: 351.4 g/mol
InChI Key: DILMSAIRHWFKDP-UHFFFAOYSA-N
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Description

N-(3-CYANO-5-METHYL-4-PHENYLTHIOPHEN-2-YL)-3-ETHYL-5-METHYL-12-OXAZOLE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of thiophene derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-CYANO-5-METHYL-4-PHENYLTHIOPHEN-2-YL)-3-ETHYL-5-METHYL-12-OXAZOLE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring is synthesized through a cyclization reaction involving a suitable precursor such as a dicarbonyl compound and elemental sulfur.

    Introduction of the Cyano Group: The cyano group is introduced via a nucleophilic substitution reaction using a cyanide source such as sodium cyanide or potassium cyanide.

    Formation of the Oxazole Ring: The oxazole ring is formed through a cyclization reaction involving an appropriate precursor such as an amino alcohol and a carboxylic acid derivative.

    Coupling Reactions: The final compound is obtained by coupling the thiophene and oxazole intermediates under suitable reaction conditions, often involving a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-CYANO-5-METHYL-4-PHENYLTHIOPHEN-2-YL)-3-ETHYL-5-METHYL-12-OXAZOLE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Sodium cyanide, potassium cyanide, N,N’-dicyclohexylcarbodiimide (DCC).

Major Products

Scientific Research Applications

N-(3-CYANO-5-METHYL-4-PHENYLTHIOPHEN-2-YL)-3-ETHYL-5-METHYL-12-OXAZOLE-4-CARBOXAMIDE has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.

    Industry: It is used in the development of advanced materials, including polymers and electronic materials, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(3-CYANO-5-METHYL-4-PHENYLTHIOPHEN-2-YL)-3-ETHYL-5-METHYL-12-OXAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling pathways.

    Altering Gene Expression: Influencing the expression of genes involved in various biological functions.

Comparison with Similar Compounds

N-(3-CYANO-5-METHYL-4-PHENYLTHIOPHEN-2-YL)-3-ETHYL-5-METHYL-12-OXAZOLE-4-CARBOXAMIDE can be compared with other similar compounds, such as:

    N-(3-Cyano-5-methyl-4-phenyl-2-thienyl)-2-fluorobenzamide: This compound shares a similar thiophene structure but differs in the presence of a fluorobenzamide group.

    N-(3-Cyano-5-methyl-4-phenyl-2-thienyl)-2-thiophenecarboxamide: This compound has a similar thiophene structure but contains a thiophenecarboxamide group instead of an oxazole ring.

Properties

IUPAC Name

N-(3-cyano-5-methyl-4-phenylthiophen-2-yl)-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O2S/c1-4-15-16(11(2)24-22-15)18(23)21-19-14(10-20)17(12(3)25-19)13-8-6-5-7-9-13/h5-9H,4H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DILMSAIRHWFKDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=C1C(=O)NC2=C(C(=C(S2)C)C3=CC=CC=C3)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-CYANO-5-METHYL-4-PHENYLTHIOPHEN-2-YL)-3-ETHYL-5-METHYL-12-OXAZOLE-4-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
N-(3-CYANO-5-METHYL-4-PHENYLTHIOPHEN-2-YL)-3-ETHYL-5-METHYL-12-OXAZOLE-4-CARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
N-(3-CYANO-5-METHYL-4-PHENYLTHIOPHEN-2-YL)-3-ETHYL-5-METHYL-12-OXAZOLE-4-CARBOXAMIDE
Reactant of Route 4
N-(3-CYANO-5-METHYL-4-PHENYLTHIOPHEN-2-YL)-3-ETHYL-5-METHYL-12-OXAZOLE-4-CARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
N-(3-CYANO-5-METHYL-4-PHENYLTHIOPHEN-2-YL)-3-ETHYL-5-METHYL-12-OXAZOLE-4-CARBOXAMIDE
Reactant of Route 6
N-(3-CYANO-5-METHYL-4-PHENYLTHIOPHEN-2-YL)-3-ETHYL-5-METHYL-12-OXAZOLE-4-CARBOXAMIDE

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